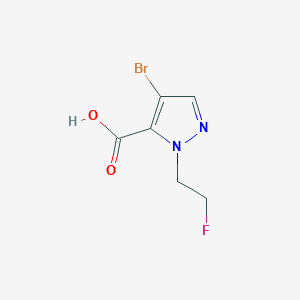

4-bromo-1-(2-fluoroethyl)-1H-pyrazole-5-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2-(2-fluoroethyl)pyrazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrFN2O2/c7-4-3-9-10(2-1-8)5(4)6(11)12/h3H,1-2H2,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQNJMDZNYLUGBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NN(C(=C1Br)C(=O)O)CCF | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrFN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901197546 | |

| Record name | 1H-Pyrazole-5-carboxylic acid, 4-bromo-1-(2-fluoroethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901197546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1429419-24-8 | |

| Record name | 1H-Pyrazole-5-carboxylic acid, 4-bromo-1-(2-fluoroethyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1429419-24-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Pyrazole-5-carboxylic acid, 4-bromo-1-(2-fluoroethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901197546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 4-bromo-1-(2-fluoroethyl)-1H-pyrazole-5-carboxylic acid typically involves multiple steps. One common method starts with the reaction of 4-bromo-1H-pyrazole with 2-fluoroethyl bromide under basic conditions to form 4-bromo-1-(2-fluoroethyl)-1H-pyrazole. This intermediate is then subjected to carboxylation using carbon dioxide in the presence of a suitable base to yield the final product. Industrial production methods may involve similar steps but are optimized for higher yields and purity.

Chemical Reactions Analysis

4-Bromo-1-(2-fluoroethyl)-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, leading to the formation of reduced derivatives.

Substitution: The bromine atom in the compound can be substituted with other nucleophiles such as amines or thiols under appropriate conditions, forming new derivatives.

Hydrolysis: The ester or amide derivatives of this compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and solvents such as ethanol or dichloromethane. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Bromo-1-(2-fluoroethyl)-1H-pyrazole-5-carboxylic acid has a wide range of applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of various heterocyclic compounds, which are important in the development of pharmaceuticals and agrochemicals.

Biology: This compound is used in the study of enzyme inhibitors and receptor modulators, contributing to the understanding of biological pathways and mechanisms.

Medicine: It is explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

Industry: The compound is utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-bromo-1-(2-fluoroethyl)-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The presence of bromine and fluorine atoms enhances its binding affinity and specificity towards these targets, leading to its desired effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrazole Ring

Table 1: Structural and Physicochemical Comparisons

Key Observations:

- Electron-Withdrawing Effects : The 2-fluoroethyl group in the target compound enhances the acidity of the carboxylic acid group compared to hydroxyethyl () or methyl substituents () .

- Reactivity : Bromine at the 4-position acts as a leaving group, enabling nucleophilic substitution reactions, as seen in ethyl ester derivatives () .

- Biological Activity : Pyrazole derivatives with trifluoromethyl groups (e.g., ) exhibit enhanced bioactivity, but the fluoroethyl group in the target compound offers unique pharmacokinetic properties for CNS-targeting drugs .

Biological Activity

4-Bromo-1-(2-fluoroethyl)-1H-pyrazole-5-carboxylic acid is a compound belonging to the pyrazole family, which is recognized for its diverse biological activities and applications in medicinal chemistry. The unique structural features, including the presence of bromine and fluorine atoms, enhance its potential as a pharmaceutical agent.

- Molecular Formula : C6H5BrFN2O2

- CAS Number : 1429419-24-8

- Structural Characteristics : The compound features a pyrazole ring substituted with a bromine atom at position 4 and a fluoroethyl group at position 1, along with a carboxylic acid functional group at position 5.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The bromine and fluorine atoms enhance its binding affinity, allowing it to modulate various biological pathways. This compound may act as an inhibitor of certain enzymes or receptors, influencing processes such as inflammation, microbial resistance, and cancer progression.

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to this compound demonstrate efficacy against various bacterial strains, including E. coli and Staphylococcus aureus. The presence of halogen substituents is believed to enhance the antimicrobial activity by increasing membrane permeability or disrupting cellular functions .

Anti-inflammatory Effects

The compound's potential as an anti-inflammatory agent has been explored in several studies. Pyrazole derivatives have been reported to inhibit inflammatory mediators and pathways, making them candidates for treating conditions like arthritis and other inflammatory diseases. The anti-inflammatory activity is often compared to established drugs such as indomethacin .

Anticancer Properties

Emerging evidence suggests that this compound may have anticancer properties. Studies on related pyrazole compounds indicate their ability to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including modulation of signaling pathways involved in cell proliferation and survival .

Case Studies

Structure-Activity Relationship (SAR)

The biological activities of pyrazole compounds are influenced by their structural features. Modifications in substituents can lead to enhanced potency or selectivity towards specific biological targets. For example, the introduction of different halogens or functional groups can significantly affect the compound's interaction with enzymes or receptors .

Q & A

Q. Optimization Tips :

- Use microwave-assisted synthesis to reduce reaction time.

- Monitor regioselectivity via LC-MS to avoid byproducts from competing coupling sites.

Advanced: How can X-ray crystallography and SHELX software resolve structural ambiguities in this compound?

Answer:

Single-crystal X-ray diffraction (SCXRD) paired with SHELXL (for refinement) and SHELXS (for structure solution) is critical for:

- Determining substituent positions : The bromine atom’s heavy-atom effect aids phasing, while fluorine’s electron-withdrawing nature influences bond lengths .

- Hydrogen bonding analysis : Use SHELXPRO to map interactions (e.g., O–H···O/F) and validate via graph-set analysis (e.g., Etter’s motifs) .

Case Study :

For a related pyrazole-4-carboxylic acid derivative, SCXRD revealed a planar pyrazole ring with intermolecular hydrogen bonds forming a 2D network, stabilizing the crystal lattice .

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and how can contradictory data be resolved?

Answer:

Q. Resolving Contradictions :

- If NMR signals for the pyrazole ring protons overlap, use COSY or NOESY to assign positions.

- For inconsistent melting points, check polymorphism via DSC or PXRD .

Advanced: What computational methods are suitable for studying electronic properties and hydrogen bonding in pyrazole derivatives?

Answer:

Q. Key Findings :

- For 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, DFT showed the carboxylic acid group’s HOMO localized on the O–H bond, facilitating hydrogen bonding .

Advanced: How does the bromo-fluoroethyl substitution pattern influence biological activity and structure-activity relationships (SAR)?

Answer:

- Biological Relevance : The bromine atom enhances lipophilicity (logP ↑), potentially improving membrane permeability, while the fluoroethyl group introduces metabolic stability via C–F bond resistance to oxidation .

- SAR Studies :

Case Study :

In insecticidal N-pyridylpyrazole derivatives, bromine at position 4 increased target binding affinity to ryanodine receptors by 30% compared to chloro analogs .

Basic: What purification strategies are recommended for isolating high-purity this compound?

Answer:

- Column Chromatography : Use silica gel with ethyl acetate/hexane (3:7) for ester intermediates.

- Recrystallization : For the final carboxylic acid, dissolve in hot ethanol and cool to −20°C for 12 hours .

- HPLC : Apply a C18 column with 0.1% TFA in acetonitrile/water (gradient elution) for ≥95% purity .

Advanced: What are the challenges in analyzing hydrogen-bonding networks in crystalline forms of this compound?

Answer:

- Polymorphism : Multiple crystalline forms may exhibit varying hydrogen-bonded motifs (e.g., dimeric vs. catemeric structures).

- Fluorine Participation : Weak C–F···H–C interactions complicate pattern identification. Use Hirshfeld surface analysis to quantify F’s role .

Example :

In a related pyrazole-carboxylic acid, hydrogen bonds formed R₂²(8) motifs between carboxylic groups, while C–F···H–C contacts contributed to 3D packing .

Basic: How can regioselectivity issues during pyrazole ring functionalization be mitigated?

Answer:

- Directing Groups : Introduce a nitro or ester group at position 5 to direct electrophilic substitution to position 4.

- Metal Catalysis : Use Pd-catalyzed C–H activation with directing auxiliaries (e.g., pyridine) for selective bromination .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.